molecular formula C₂₈H₃₃NO₃S₂ B1140688 N-Desmethyl Tamoxifen Methanethiosulfonate CAS No. 1025678-19-6

N-Desmethyl Tamoxifen Methanethiosulfonate

Cat. No.: B1140688
CAS No.: 1025678-19-6
M. Wt: 495.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Desmethyl Tamoxifen Methanethiosulfonate primarily targets the estrogen receptors (ERs) in the body . These receptors play a crucial role in the growth and development of certain types of breast cancer. The compound’s active metabolites have a high affinity for these receptors, which is several hundred times more than the parent compound .

Mode of Action

The compound interacts with its targets, the estrogen receptors, by competitively binding to them . This results in the formation of a nuclear complex that decreases DNA synthesis and inhibits estrogen effects . This interaction leads to changes in the cell, including a reduction in estrogen-dependent cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the caspase pathway . The administration of this compound results in a time- and dose-dependent induction of caspase activity, which precedes apoptosis . This suggests that the compound may inhibit mammary carcinogenesis and tumor growth in vivo through the induction of caspase-dependent apoptosis .

Pharmacokinetics

this compound is extensively metabolized in the body, primarily by the cytochrome P450 enzymes . The compound is transformed into active metabolites, including 4-hydroxy this compound (also known as endoxifen), which are present in high levels in both the plasma and the tumor tissues . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with the estrogen receptors and the subsequent changes in the cell lead to a reduction in estrogen-dependent cell growth and proliferation . Additionally, the compound induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative human breast cancer cells by activating the caspase pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s metabolism and, consequently, its efficacy can be affected by the patient’s cytochrome P450 2D6 genotype . Certain medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of endoxifen, one of the compound’s active metabolites . Therefore, these factors should be considered when administering this compound.

Biochemical Analysis

Biochemical Properties

N-Desmethyl Tamoxifen Methanethiosulfonate is involved in biochemical reactions that are crucial in the treatment of estrogen receptor-positive breast cancer. It interacts with various enzymes and proteins, including the cytochrome P450 enzymes, which play a significant role in its formation . The compound is further metabolized into endoxifen, which is considered the major active form of Tamoxifen in the body .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a metabolite of Tamoxifen. Tamoxifen and its metabolites compete with estrogen for binding to estrogen receptors, inhibiting estrogen-dependent growth of tumor cells . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its metabolite, endoxifen. Endoxifen binds to estrogen receptors with a higher affinity than Tamoxifen, inhibiting the effects of estrogen on these receptors . This binding interaction can lead to changes in gene expression and potentially inhibit or activate certain enzymes.

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on Tamoxifen provides some insights. For instance, one study showed that the subcutaneous injection of 1 mg/kg Tamoxifen in adult female Sprague Dawley rats resulted in higher exposure of the metabolites, including N-Desmethyl Tamoxifen .

Metabolic Pathways

This compound is part of the metabolic pathway of Tamoxifen. Tamoxifen is metabolized by phase I reactions to active compounds primarily by hydroxylation and demethylation, leading to the formation of N-Desmethyl Tamoxifen .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely similar to that of Tamoxifen and its other metabolites. For instance, concentrations of Tamoxifen and its metabolites in pleural, pericardial, and peritoneal effusions equalled those detected in serum .

Subcellular Localization

Given its role as a metabolite of Tamoxifen, it is likely to be found in similar locations within the cell, particularly in areas where estrogen receptors are present due to its role in binding to these receptors .

Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKOLRQKLGUPAC-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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